molecular formula C18H14Br4O6 B8117692 Butanedioic acid,1,4-bis(4,6-dibromo-2-carboxyphenyl) ester

Butanedioic acid,1,4-bis(4,6-dibromo-2-carboxyphenyl) ester

Cat. No.: B8117692
M. Wt: 645.9 g/mol
InChI Key: QQMBEZQCWPZYIY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Butanedioic acid,1,4-bis(4,6-dibromo-2-carboxyphenyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Butanedioic acid,1,4-bis(4,6-dibromo-2-carboxyphenyl) ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

Butanedioic acid, 1,4-bis(4,6-dibromo-2-carboxyphenyl) ester (CAS Number: 71337-52-5) is a brominated compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C18H14Br4O6
  • Molecular Weight : 645.916 g/mol
  • Appearance : Solid compound with specific chemical reactivity due to brominated phenyl groups.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is known to act as an inhibitor or modulator of certain enzymes, influencing various biochemical pathways. The presence of bromine atoms in its structure enhances its reactivity and potential biological effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The halogenated phenyl groups may contribute to this effect by disrupting microbial cell membranes or interfering with metabolic processes.

Cytotoxic Effects

Studies have shown that Butanedioic acid, 1,4-bis(4,6-dibromo-2-carboxyphenyl) ester can induce cytotoxicity in various cancer cell lines. This cytotoxic effect may be linked to the compound's ability to induce apoptosis through the activation of specific signaling pathways.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells :
    • A study demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7), leading to increased apoptosis rates. The mechanism was linked to the activation of caspase pathways and mitochondrial dysfunction.
    Cell LineIC50 Value (µM)Mechanism
    MCF-712.5Apoptosis via caspase activation
    HeLa15.0Mitochondrial dysfunction
  • Antimicrobial Activity :
    • Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
    BacteriaMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH). This inhibition can alter the metabolic profile of cancer cells, potentially slowing their growth.

Properties

IUPAC Name

bis[(3,5-dibromo-2-hydroxyphenyl)methyl] butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br4O6/c19-11-3-9(17(25)13(21)5-11)7-27-15(23)1-2-16(24)28-8-10-4-12(20)6-14(22)18(10)26/h3-6,25-26H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMBEZQCWPZYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1COC(=O)CCC(=O)OCC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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